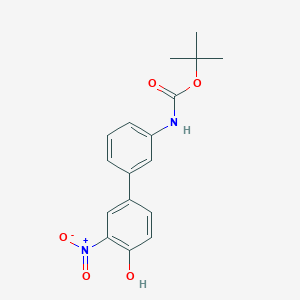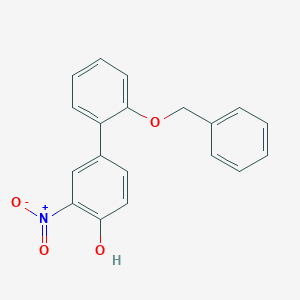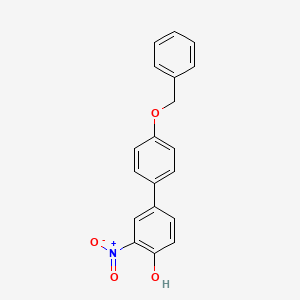
4-(3-BOC-Aminophenyl)-2-nitrophenol, 95%
描述
4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% (4-BAP-2N) is a synthetic chemical compound that has a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of various heterocyclic compounds and has been used in the synthesis of various drugs and other biologically active molecules. The structure of 4-BAP-2N consists of a 4-bromo-3-nitrophenol moiety and a 3-bromo-2-aminophenyl moiety, which are bonded together through a carbon-carbon bond. 4-BAP-2N has been used in the synthesis of various drugs, including anticonvulsants, antipsychotics, and anti-inflammatory agents. In addition, it has been used in the synthesis of various other biologically active molecules.
作用机制
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% is related to its ability to form a carbon-carbon bond with other molecules. The carbon-carbon bond formed between the 4-bromo-3-nitrophenol moiety and the 3-bromo-2-aminophenyl moiety is the key to the formation of heterocyclic compounds. This bond is formed through a nucleophilic aromatic substitution reaction, in which the bromine atom of the 3-bromo-2-nitrophenol is replaced by the amine group of the 3-bromo-2-aminophenol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% are related to its ability to form a carbon-carbon bond with other molecules. The carbon-carbon bond formed between the 4-bromo-3-nitrophenol moiety and the 3-bromo-2-aminophenyl moiety is the key to the formation of heterocyclic compounds. This bond is formed through a nucleophilic aromatic substitution reaction, in which the bromine atom of the 3-bromo-2-nitrophenol is replaced by the amine group of the 3-bromo-2-aminophenol. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The formation of heterocyclic compounds using 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% can result in a variety of biochemical and physiological effects, depending on the nature of the compound being synthesized.
实验室实验的优点和局限性
The use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and the reaction conditions are mild, making it easy to work with. In addition, the reaction is fast, with complete conversion of the starting materials within a few minutes. The use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% also has a number of limitations. The reaction requires the use of an aqueous solution of sodium hydroxide, which can be hazardous if not handled properly. In addition, the reaction is sensitive to temperature, and the reaction conditions must be carefully controlled to ensure complete conversion of the starting materials.
未来方向
The use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% in the synthesis of heterocyclic compounds has a wide range of potential applications. The use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% in the synthesis of drugs and other biologically active molecules could lead to the development of new and more effective treatments for various diseases. In addition, the use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% in the synthesis of inhibitors of enzymes could lead to the development of new and more effective drugs for the treatment of various medical conditions. Finally, the use of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% in the synthesis of various heterocyclic compounds could lead to the development of new and more efficient synthetic methods for the synthesis of various compounds.
合成方法
4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% can be synthesized from 3-bromo-2-nitrophenol and 3-bromo-2-aminophenol using a nucleophilic aromatic substitution reaction. In this reaction, the bromine atom of the 3-bromo-2-nitrophenol is replaced by the amine group of the 3-bromo-2-aminophenol, resulting in the formation of 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95%. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature.
科学研究应用
4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% is widely used in scientific research as an intermediate in the synthesis of various heterocyclic compounds. It has been used in the synthesis of various drugs and other biologically active molecules, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. In addition, 4-(3-BOC-Aminophenyl)-2-nitrophenol, 95% has been used in the synthesis of various other biologically active molecules, such as inhibitors of HIV-1 protease, inhibitors of the enzyme dihydrofolate reductase, and inhibitors of the enzyme cyclooxygenase-2.
属性
IUPAC Name |
tert-butyl N-[3-(4-hydroxy-3-nitrophenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(21)18-13-6-4-5-11(9-13)12-7-8-15(20)14(10-12)19(22)23/h4-10,20H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCDJWOJTQFUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128436 | |
| Record name | Carbamic acid, N-(4′-hydroxy-3′-nitro[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-(4-hydroxy-3-nitrophenyl)phenyl]carbamate | |
CAS RN |
1261970-39-1 | |
| Record name | Carbamic acid, N-(4′-hydroxy-3′-nitro[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4′-hydroxy-3′-nitro[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)










![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)